molecular formula C12H18ClN3O2S B2426872 (S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride CAS No. 1389310-34-2

(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride

Cat. No.: B2426872
CAS No.: 1389310-34-2
M. Wt: 303.81
InChI Key: CKOSRPXQJVKHLM-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O2S and its molecular weight is 303.81. The purity is usually 95%.
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Biological Activity

(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula for this compound is C12H17N3O2SC_{12}H_{17}N_{3}O_{2}S with a molecular weight of 267.35 g/mol . The compound features a piperidine ring and a thiadiazine structure which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anti-inflammatory effects : Demonstrated through inhibition of pro-inflammatory cytokines.
  • Antimicrobial properties : Effective against certain bacterial strains.
  • Cytotoxicity against cancer cells : Shows potential in inducing apoptosis in specific cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • NLRP3 Inhibition : Recent studies have shown that derivatives of this compound can inhibit the NLRP3 inflammasome pathway, leading to reduced IL-1β release in LPS/ATP-stimulated human macrophages .
  • Cytotoxic Mechanisms : The compound has been observed to induce cell death through various pathways including apoptosis and necrosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of IL-1β release
AntimicrobialEfficacy against Gram-positive bacteria
CytotoxicityInduction of apoptosis in cancer cell lines
VasorelaxantBradycardic activity observed in vitro

Detailed Research Findings

  • Inflammasome Inhibition : A study indicated that compounds similar to (S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine showed significant inhibition of pyroptosis and IL-1β release at concentrations as low as 10 µM. This suggests a potent anti-inflammatory mechanism .
  • Cytotoxic Effects : Research involving various derivatives demonstrated that the compound could effectively reduce cell viability in certain cancer types by promoting apoptotic pathways. Specifically, it was noted that the presence of the piperidine moiety enhances cytotoxicity .
  • Antimicrobial Activity : The compound exhibited notable activity against several bacterial strains in vitro. This suggests its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

3-[(3S)-piperidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.ClH/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11;/h1-2,4,6,11,13-14H,3,5,7-9H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOSRPXQJVKHLM-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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